6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
Description
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile moiety (a pyridine ring substituted with a nitrile group) linked via an ether oxygen to a 1,4-dioxaspiro[4.5]decane system. The spirocyclic dioxolane ring confers structural rigidity, which can enhance metabolic stability and influence solubility. This compound is synthesized through multi-step protocols involving nucleophilic substitution or coupling reactions, as exemplified by the synthesis of related spirocyclic intermediates in and .
Key structural attributes:
- Nicotinonitrile group: The pyridine nitrile moiety may participate in hydrogen bonding or act as a pharmacophore in medicinal chemistry contexts.
Properties
IUPAC Name |
6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLMNCOFYHSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Dioxaspiro[4One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol, which is then reacted with nicotinonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are not widely documented, the synthesis generally involves scalable chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic acetal or nicotinonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic acetal and nicotinonitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)nicotinonitrile
Structural Difference : Replacement of one oxygen atom in the dioxaspiro ring with nitrogen (azaspiro system) .
Impact :
- Hydrogen Bonding : The azaspiro system may engage in additional hydrogen-bonding interactions compared to the purely oxygen-based spiro system.
Applications : While the target compound’s applications are unspecified, azaspiro derivatives are often explored in drug design for enhanced bioavailability .
Spirocyclic Sulfonamide Derivatives
Examples :
- (2R,3R,8R)-8-(((1S)-7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester ()
- (2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester ()
Structural Differences :
- Sulfonyl vs.
- Substituents : Chloro and hydroxymethyl groups in these derivatives may enhance binding affinity to specific targets (e.g., enzymes or receptors) .
Applications : Sulfonamide spiro compounds are frequently utilized as intermediates in antiviral or anticancer agents due to their ability to modulate protein-protein interactions .
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Structural Difference: A trifluoromethyl (-CF₃) group replaces the nicotinonitrile-linked ether oxygen in the target compound . Impact:
- Electron Effects : The -CF₃ group is strongly electron-withdrawing, which could stabilize adjacent reaction intermediates or alter electronic distribution in the spiro ring.
- Applications: Trifluoromethylated spiro compounds are common in agrochemicals and pharmaceuticals for their resistance to metabolic degradation .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight | Notable Properties | Potential Applications |
|---|---|---|---|---|---|
| 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile | C₁₃H₁₅N₂O₃ | Nicotinonitrile, dioxaspiro ether | 255.27 g/mol | High rigidity, moderate polarity | Medicinal chemistry |
| 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)nicotinonitrile | C₁₂H₁₄N₃O₂ | Nicotinonitrile, azaspiro ether | 248.26 g/mol | Basic pH solubility | Drug delivery systems |
| (2R,3R,8R)-8-(((1S)-7-Chloro-indenyl)sulfonyl)-spiro derivative | C₂₄H₂₇ClO₇S | Sulfonyl, hydroxymethyl, chloro | 511.98 g/mol | High reactivity, chiral centers | Antiviral agents |
| 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | C₉H₁₃F₃O₃ | Trifluoromethyl, hydroxyl | 226.19 g/mol | Lipophilic, stable | Agrochemical intermediates |
Research Findings and Implications
- Spirocyclic Rigidity: The 1,4-dioxaspiro[4.5]decane system in the target compound enhances stability compared to non-spiro analogs, as demonstrated in biolubricant studies () .
- Functional Group Influence: Ether-linked nicotinonitrile derivatives exhibit lower electrophilicity than sulfonamide or trifluoromethyl analogs, suggesting slower metabolic clearance .
- Synthetic Complexity : The target compound’s synthesis () is less labor-intensive than multi-step sulfonamide derivatives (), highlighting trade-offs between structural complexity and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
